molecular formula C6H11N3O2S2 B1321757 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine CAS No. 72836-17-0

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1321757
CAS No.: 72836-17-0
M. Wt: 221.3 g/mol
InChI Key: QPLFNKQUAMIOGI-UHFFFAOYSA-N
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Description

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butylsulfonyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiadiazole ring can also participate in electron transfer reactions, which may contribute to its biological activity. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
  • 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine
  • 5-(Propylsulfonyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-butylsulfonyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S2/c1-2-3-4-13(10,11)6-9-8-5(7)12-6/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFNKQUAMIOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606610
Record name 5-(Butane-1-sulfonyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-17-0
Record name 5-(Butane-1-sulfonyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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